(4-Bromocyclohexyl)benzene

Catalog No.
S3553843
CAS No.
42367-12-4
M.F
C12H15B
M. Wt
239.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromocyclohexyl)benzene

CAS Number

42367-12-4

Product Name

(4-Bromocyclohexyl)benzene

IUPAC Name

(4-bromocyclohexyl)benzene

Molecular Formula

C12H15B

Molecular Weight

239.15 g/mol

InChI

InChI=1S/C12H15Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

NDRGPZJGGPICOX-UHFFFAOYSA-N

SMILES

C1CC(CCC1C2=CC=CC=C2)Br

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)Br

(4-Bromocyclohexyl)benzene is an organic compound characterized by a bromine atom attached to a cyclohexyl group, which is further connected to a benzene ring. This compound features a unique structure combining the properties of both aliphatic and aromatic systems. The presence of the bromine substituent introduces halogen chemistry into the compound, making it a subject of interest in various

There is no documented research on the mechanism of action of (4-Bromocyclohexyl)benzene in biological systems.

As with most organic compounds, specific safety information on (4-Bromocyclohexyl)benzene is limited. However, due to the presence of bromine, it's advisable to handle it with caution, assuming potential irritation and following standard laboratory safety protocols for organic chemicals [].

  • Organic synthesis

    (4-Bromocyclohexyl)benzene can be a useful intermediate in the synthesis of more complex molecules. The bromine atom (Br) can be readily replaced with other functional groups through various chemical reactions, allowing researchers to create new molecules with specific properties. For instance, a study describes its use as a precursor in the synthesis of chiral phosphine ligands [].

  • Material science

    Due to its aromatic ring structure and the presence of the cyclohexyl group, (4-Bromocyclohexyl)benzene has potential applications in material science. Researchers are investigating its properties for use in the development of new liquid crystals or organic electronics. However, more research is needed to determine its exact suitability for these applications.

, primarily due to the reactivity of the bromine atom and the benzylic position:

  • Electrophilic Substitution: The aromatic benzene ring can participate in electrophilic substitution reactions, such as bromination or nitration. The presence of the bromine atom can influence the regioselectivity of these reactions due to its electron-withdrawing properties .
  • Benzylic Bromination: The benzylic position adjacent to the bromine can be selectively brominated using reagents like N-bromosuccinimide (NBS) under radical conditions, which favor the formation of benzylic radicals .
  • Oxidation Reactions: The compound can be oxidized at the benzylic position using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid, leading to the formation of corresponding carboxylic acids .

Research on (4-Bromocyclohexyl)benzene's biological activity is limited, but compounds with similar structures often exhibit various biological effects. For instance, halogenated aromatic compounds can possess antibacterial or antifungal properties. The specific activity of (4-Bromocyclohexyl)benzene would require further investigation through biological assays.

The synthesis of (4-Bromocyclohexyl)benzene can be achieved through several methods:

  • Friedel-Crafts Alkylation: This method involves the reaction of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. In this case, cyclohexyl bromide could be used to introduce the cyclohexyl group onto the benzene ring .
  • Bromination of Cyclohexylbenzene: Starting from cyclohexylbenzene, bromination can be performed using Br₂ in the presence of a Lewis acid catalyst or under radical conditions to selectively introduce the bromine at the para position relative to the cyclohexyl group
    2
    .

(4-Bromocyclohexyl)benzene has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Material Science: Due to its unique structure, it may find applications in developing materials with specific electronic or optical properties.
  • Pharmaceuticals: Similar compounds are often explored for their medicinal properties, indicating potential utility in drug development.

Interaction studies involving (4-Bromocyclohexyl)benzene would focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and its potential biological effects. Studies could include:

  • Nucleophilic Substitution Reactions: Investigating how nucleophiles interact with the electrophilic carbon attached to the bromine.
  • Radical Chemistry: Exploring radical mechanisms that could occur during reactions involving this compound.

(4-Bromocyclohexyl)benzene shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
BromobenzeneBenzene ring with a single bromine substituentSimpler structure; lacks aliphatic component
CyclohexylbenzeneCyclohexane attached directly to a benzene ringNo halogen substituent; different reactivity
1-Bromo-2-methylcyclopentaneBromine attached to a methyl-substituted cyclopentaneDifferent ring size; altered sterics and electronics

The uniqueness of (4-Bromocyclohexyl)benzene lies in its combination of a cyclic aliphatic group and a halogenated aromatic system, which can lead to distinct chemical behaviors compared to its analogs. Its specific reactivity profile and potential applications make it an interesting subject for further research in organic chemistry and materials science.

XLogP3

4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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